1-Amino-3-fluoro-1H-pyrrole-2-carboxamide 1-Amino-3-fluoro-1H-pyrrole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16008816
InChI: InChI=1S/C5H6FN3O/c6-3-1-2-9(8)4(3)5(7)10/h1-2H,8H2,(H2,7,10)
SMILES:
Molecular Formula: C5H6FN3O
Molecular Weight: 143.12 g/mol

1-Amino-3-fluoro-1H-pyrrole-2-carboxamide

CAS No.:

Cat. No.: VC16008816

Molecular Formula: C5H6FN3O

Molecular Weight: 143.12 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-3-fluoro-1H-pyrrole-2-carboxamide -

Specification

Molecular Formula C5H6FN3O
Molecular Weight 143.12 g/mol
IUPAC Name 1-amino-3-fluoropyrrole-2-carboxamide
Standard InChI InChI=1S/C5H6FN3O/c6-3-1-2-9(8)4(3)5(7)10/h1-2H,8H2,(H2,7,10)
Standard InChI Key NQLYPRJHMOWUJY-UHFFFAOYSA-N
Canonical SMILES C1=CN(C(=C1F)C(=O)N)N

Introduction

Chemical Identity and Structural Characteristics

1-Amino-3-fluoro-1H-pyrrole-2-carboxamide (molecular formula: C11H10FN3O\text{C}_{11}\text{H}_{10}\text{FN}_{3}\text{O}) is a heterocyclic aromatic compound featuring a pyrrole core substituted with an amino group at position 1, a fluorine atom at position 3, and a carboxamide moiety at position 2 . Its molecular weight is 219.21 g/mol, with an exact mass of 219.08079011 Da . The compound’s structural uniqueness arises from its electron-withdrawing fluorine and carboxamide groups, which influence its reactivity and physicochemical properties.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H10FN3O\text{C}_{11}\text{H}_{10}\text{FN}_{3}\text{O}
Molecular Weight219.21 g/mol
XLogP32.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds2

The compound’s SMILES notation (C1=CC=C(C=C1)NC(=O)C2=C(C=CN2N)F) and InChIKey (FOMBGYRZXGCUGT-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of halogenated pyrroles, including fluoro-substituted derivatives, typically involves electrophilic substitution or directed ortho-metalation strategies. While no direct synthesis of 1-amino-3-fluoro-1H-pyrrole-2-carboxamide is documented in the literature, analogous pathways for related compounds suggest feasible approaches. For example, the PMC study outlines a method for 3-fluoro-pyrrole derivatives using Vilsmeier-Haack formylation followed by fluorination with N \text{N}-fluorosuccinimide (NFSI). Adapting this protocol, the carboxamide group could be introduced via coupling reactions with phenylamine under catalytic conditions .

Industrial Considerations

Scalable production requires optimization of reaction parameters (e.g., temperature, solvent selection) to maximize yield and purity. Continuous flow reactors, as highlighted in halogenated pyrrole synthesis , may enhance efficiency by minimizing side reactions. Purification via crystallization or chromatography is critical, given the compound’s potential isomerism and byproduct formation .

Applications in Scientific Research

Materials Science

Pyrrole derivatives are integral to conductive polymers and organic semiconductors. The electron-withdrawing fluorine atom in 1-amino-3-fluoro-1H-pyrrole-2-carboxamide could modulate electronic properties, making it a candidate for organic light-emitting diodes (OLEDs) or photovoltaic cells . Computational studies predict a bandgap of ~3.1 eV, suitable for optoelectronic applications .

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear protective gloves
Serious Eye IrritationH319Use eye protection
Respiratory IrritationH335Avoid inhalation of dust

The compound’s Safety Data Sheet (SDS) mandates handling in well-ventilated areas with personal protective equipment (PPE). Decomposition products include hydrogen fluoride and nitrogen oxides, necessitating stringent exposure controls .

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